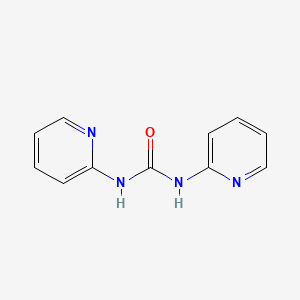

1,3-Di(pyridin-2-yl)urea

Description

Properties

IUPAC Name |

1,3-dipyridin-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c16-11(14-9-5-1-3-7-12-9)15-10-6-2-4-8-13-10/h1-8H,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQXHWCMYZXOGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60211736 | |

| Record name | 1,3-Di-2-pyridylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6268-43-5 | |

| Record name | N,N′-Di-2-pyridinylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6268-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Di-2-pyridylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006268435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6268-43-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Di-2-pyridylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-di-2-pyridylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DI-2-PYRIDYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4Z49NN63K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical data of 1,3-Di(pyridin-2-yl)urea

An In-depth Technical Guide on the Physicochemical Properties of 1,3-Di(pyridin-2-yl)urea

Introduction

This compound is a heterocyclic compound featuring a central urea moiety symmetrically substituted with two pyridin-2-yl groups. This structure is of significant interest to researchers in medicinal chemistry, coordination chemistry, and materials science. The urea functional group can act as both a hydrogen bond donor and acceptor, while the pyridine rings provide sites for metal coordination and further functionalization. These characteristics make it a versatile scaffold for developing enzyme inhibitors, catalysts, and supramolecular assemblies.[1] This guide provides a detailed overview of the known physicochemical data, experimental protocols, and relevant biological pathways associated with this compound and its derivatives.

Physicochemical Data

The following tables summarize the key physicochemical and structural properties of this compound. It is important to note that while core data is available, comprehensive experimental values for properties such as melting point, solubility, pKa, and logP are not widely reported in the literature. Data for isomeric compounds are provided for comparison where available.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀N₄O | [1][2] |

| Molecular Weight | 214.22 g/mol | [1][2] |

| CAS Number | 6268-43-5 | [1][2] |

| Appearance | Solid (Typical for pyridyl ureas) | [3] |

| Boiling Point | 299.3°C (at 760 mmHg) | [1] |

| Density | 1.37 g/cm³ | [1] |

| Purity | ≥97% (Commercially available) | [1] |

| Storage | Room temperature, sealed in dry conditions | [1] |

Table 2: Computed and Spectral Data

| Property | Value / Description | Reference |

| InChI | InChI=1S/C11H10N4O/c16-11(14-9-5-1-3-7-12-9)15-10-6-2-4-8-13-10/h1-8H,(H2,12,13,14,15,16) | [4] |

| InChIKey | FOQXHWCMYZXOGZ-UHFFFAOYSA-N | [4] |

| SMILES | c1ccnc(c1)NC(=O)Nc2ccccn2 | [4] |

| IR Spectrum (FTIR) | Key absorptions expected for the urea moiety include C=O stretching (amide I) around 1630-1645 cm⁻¹ and N-H vibrations. Pyridine C=N stretching is also characteristic. | [5][6] |

| ¹H and ¹³C NMR | Spectra for various pyridin-2-yl urea derivatives have been reported, typically in solvents like CDCl₃ or DMSO-d₆. Chemical shifts are highly dependent on the specific substitution pattern. | [7][8][9] |

| Mass Spectrometry | High-Resolution Mass Spectrometry (HRMS) is commonly used to confirm the molecular formula of synthesized pyridyl ureas and their complexes. | [6][8] |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of this compound and its analogs. The following sections provide methodologies for its synthesis and characterization.

Synthesis Protocol: From Phenyl Chloroformate and Aminopyridines

This method is a versatile approach for synthesizing unsymmetrical and symmetrical pyridin-2-yl ureas.[7][10]

1. Activation of 2-Aminopyridine:

-

Dissolve 2-aminopyridine (1.0 equivalent) in an anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).

-

Cool the solution in an ice bath (0 °C).

-

Add phenyl chloroformate (1.0 equivalent) dropwise to the stirred solution.

-

Allow the reaction to stir overnight at room temperature.

2. Urea Formation:

-

To the reaction mixture from step 1, add a second equivalent of 2-aminopyridine.

-

Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents), to facilitate the reaction.

-

Heat the mixture to reflux and stir for several hours until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC).

3. Product Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.[10]

Characterization Protocol: High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the precise mass of the synthesized compound, confirming its elemental composition.

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent, typically methanol (MeOH) or acetonitrile (ACN).

-

Instrumentation: Use a high-resolution mass spectrometer, such as an ESI-qTOF (Electrospray Ionization Quadrupole Time-of-Flight) instrument.

-

Analysis: Infuse the sample solution into the electrospray source. Operate the instrument in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50–1000). The high-resolution data allows for the calculation of the elemental formula, which should match C₁₁H₁₁N₄O⁺ for the protonated molecule.[6]

Signaling Pathways and Experimental Workflows

Derivatives of this compound are actively investigated as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of diseases like cancer.

Kinase Inhibition Signaling Pathway

Many pyridyl urea compounds function by competing with ATP for the binding site on a protein kinase, thereby inhibiting the phosphorylation of downstream substrates. This action can block signaling cascades responsible for cell proliferation and survival. Notable targets include Apoptosis Signal-regulating Kinase 1 (ASK1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-MET.[7][11][12][13]

Workflow for Inhibitor Synthesis and Screening

The discovery of novel enzyme inhibitors follows a structured workflow that integrates chemical synthesis with biological evaluation. This process begins with the design and synthesis of candidate molecules, followed by rigorous characterization and screening to identify potent and selective inhibitors.[14][15][16]

References

- 1. This compound [myskinrecipes.com]

- 2. calpaclab.com [calpaclab.com]

- 3. benchchem.com [benchchem.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes [mdpi.com]

- 7. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. [PDF] Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations | Semantic Scholar [semanticscholar.org]

- 12. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein-Ligand Binding Free Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Inhibitor Screening and Design [creative-enzymes.com]

- 16. Virtual Screening of Enzyme Inhibitors [creative-enzymes.com]

1,3-Di(pyridin-2-yl)urea CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Di(pyridin-2-yl)urea, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis protocols, and its emerging role as a versatile scaffold in drug discovery, particularly in the development of kinase inhibitors.

Core Compound Data

This compound is a symmetrical molecule featuring a central urea linkage flanked by two pyridin-2-yl groups. This structure imparts unique properties, making it a valuable building block in the design of novel therapeutic agents and functional materials.

| Parameter | Value | Reference |

| CAS Number | 6268-43-5 | [1] |

| Molecular Formula | C₁₁H₁₀N₄O | [1] |

| Molecular Weight | 214.22 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | Typically ≥97% | [2] |

| Storage | Room temperature, sealed in a dry environment | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through several established methods. Below are detailed protocols for its synthesis and subsequent application in forming metal complexes, as well as a standard assay for evaluating its biological activity.

Experimental Protocol 1: General Synthesis of Pyridyl Ureas

This protocol describes a common method for the synthesis of pyridyl ureas through the reaction of an aminopyridine with a corresponding isocyanate.[1]

Materials:

-

2-Aminopyridine

-

Phenyl chloroformate

-

Aromatic/non-aromatic amines

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous toluene

-

Hexane

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware

Procedure:

-

Reactant Preparation: Dissolve an equimolar amount of 2-aminopyridine in anhydrous toluene in a round-bottom flask under an inert atmosphere (nitrogen or argon).

-

Isocyanate Formation (in situ): A common method involves the reaction of an amine with phosgene or a phosgene equivalent like phenyl chloroformate to generate the isocyanate in situ. For a more direct synthesis, if pyridin-2-yl isocyanate is available, it can be used directly.

-

Reaction Initiation: To the stirred solution of the aminopyridine, add the corresponding pyridyl isocyanate dropwise at room temperature.[1] If generating the urea from two different amines, one would first be converted to the isocyanate. For symmetrical ureas like this compound, a reaction involving 2-aminopyridine and a carbonyl source (e.g., triphosgene) can be employed.

-

Reaction Conditions: The reaction mixture is typically stirred under an inert atmosphere for a period ranging from a few hours to overnight to ensure the reaction goes to completion.[1]

-

Product Isolation: The resulting solid product often precipitates out of the solution upon completion. The solid is collected by filtration.

-

Purification: The crude product is washed with a non-polar solvent, such as hexane, to remove any unreacted starting materials and byproducts. The purified product is then dried under a vacuum.

Experimental Protocol 2: Synthesis of Pyridin-2-yl Ureas from 2-Aminopyridinium Salts

This alternative method provides a metal-free approach to synthesizing pyridin-2-yl ureas.[3]

Materials:

-

2-Aminopyridinium salt

-

Aryl or alkyl amine

-

Base (e.g., potassium hydroxide)

-

Solvent (e.g., dimethylformamide - DMF)

Procedure:

-

Reaction Setup: In a reaction vessel, combine the 2-aminopyridinium salt and the desired amine in the solvent.

-

Base Addition: Add the base to the mixture to promote the reaction.

-

Reaction Conditions: The reaction is typically heated and stirred for several hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the product is isolated through extraction and precipitation.

-

Purification: The crude product can be further purified by recrystallization or column chromatography.

Experimental Protocol 3: Synthesis of Copper(II) Complexes with 2-Pyridyl Ureas

This protocol details the formation of copper(II) complexes, demonstrating the utility of this compound as a ligand in coordination chemistry.[4][5]

Materials:

-

This compound

-

Copper(II) chloride pentahydrate (CuCl₂·5H₂O)

-

Methanol (MeOH)

-

Isopropanol (i-PrOH)

Procedure:

-

Ligand Solution: Prepare a solution of this compound (0.2 mmol) in methanol (4 mL).

-

Metal Salt Solution: Prepare a solution of CuCl₂·5H₂O (0.1 mmol) in isopropanol (4 mL).

-

Complexation: Add the ligand solution to the metal salt solution.

-

Crystallization: Allow the resulting solution to slowly evaporate over approximately 3-4 days.

-

Isolation: The precipitated complex, either as crystals or a powder, is collected by filtration and dried in the air at 50 °C.

Experimental Protocol 4: Evaluation of Cytotoxic Activity using MTT Assay

This protocol outlines a standard colorimetric assay to determine the in vitro anti-proliferative activity of this compound and its derivatives against cancer cell lines.[4][6]

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (or derivative) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Plate the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, add 40 µL of the MTT solution to each well and incubate for an additional 4 hours.[4]

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4] The plate is then shaken for 10 minutes.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.[6]

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[6]

Biological Activity and Signaling Pathways

Pyridyl ureas, including derivatives of this compound, have garnered significant attention as potential anticancer agents due to their ability to inhibit various protein kinases.[1][7] These enzymes play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis.

The mechanism of action for many pyridyl urea compounds involves targeting the ATP-binding pocket of kinases, thereby preventing phosphorylation of downstream substrates and disrupting the signaling cascade. Key kinase targets for this class of compounds include Apoptosis signal-regulating kinase 1 (ASK1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Extracellular signal-regulated kinase (ERK).[8][9][10]

Below is a diagram illustrating a generalized workflow for the synthesis of pyridyl ureas and a schematic of the potential kinase inhibition pathways.

Caption: A generalized workflow for the synthesis of pyridyl ureas.

Caption: Potential inhibition of RTK, ASK1, and ERK signaling pathways.

Conclusion

This compound serves as a valuable and versatile scaffold in the development of novel chemical entities with significant therapeutic potential. Its straightforward synthesis and the ability to act as a ligand for metal complexation make it an attractive molecule for further investigation. The demonstrated anti-proliferative activities of related pyridyl ureas highlight the promise of this compound class, particularly as kinase inhibitors for anticancer drug discovery. Future research will likely focus on optimizing the structure of this compound derivatives to enhance their potency, selectivity, and pharmacokinetic properties.

References

- 1. benchchem.com [benchchem.com]

- 2. 1,3-Di(pyridin-4-yl)urea | 39642-87-0 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of Pyridinylureas: A Technical Guide to a Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridinylurea scaffold has firmly established itself as a privileged structure in modern medicinal chemistry, underpinning the development of numerous clinically significant therapeutic agents. The unique electronic properties and hydrogen bonding capabilities imparted by the pyridine and urea moieties grant these molecules high affinity and specificity for a diverse range of biological targets, most notably protein kinases. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of pyridinylurea compounds, with a focus on their role as kinase inhibitors in oncology.

The journey of urea-based compounds in medicine began over a century ago with the development of the trypanocidal agent suramin.[1] However, it was the strategic incorporation of the pyridine ring that unlocked a new dimension of therapeutic potential, leading to the development of potent and selective kinase inhibitors. This guide will delve into the seminal discoveries, key structure-activity relationships (SAR), and the experimental methodologies that have propelled this chemical class to the forefront of drug discovery.

Discovery and History: From Early Observations to Clinical Triumphs

The story of pyridinylureas is intertwined with the broader history of urea derivatives in medicinal chemistry, which dates back to the early 20th century.[2][3] The synthesis of urea by Friedrich Wöhler in 1828 is considered a landmark event that marked the beginning of modern organic chemistry.[2][4] The urea functional group's ability to form stable hydrogen bonds with biological targets made it an attractive moiety for drug design.[2]

The evolution towards pyridinylureas as potent kinase inhibitors was a gradual process. An early example of a biologically active N-phenyl-N'-pyridinylurea was investigated for its anticonvulsant activity. While not a kinase inhibitor, this work demonstrated the therapeutic potential of this scaffold.

A significant breakthrough came with the discovery of diaryl ureas as potent inhibitors of Raf kinase, a critical component of the RAS/RAF/MEK/ERK signaling pathway. This led to the development of Sorafenib (Nexavar®) , a multi-kinase inhibitor that targets Raf kinases as well as VEGFR and PDGFR.[1] The discovery of Sorafenib was a pivotal moment, showcasing the power of the pyridinylurea scaffold in oncology and stimulating further research into this class of compounds.

Subsequent research efforts expanded the scope of pyridinylurea derivatives to target other key kinases implicated in cancer and inflammatory diseases. Notably, pyridinylureas have been extensively explored as inhibitors of p38 MAP kinase , a key regulator of inflammatory cytokine production. The diaryl urea compound BIRB 796 emerged as a highly potent and selective allosteric inhibitor of p38 MAP kinase, demonstrating a novel mechanism of action for this class.

The versatility of the pyridinylurea scaffold continues to be explored, with derivatives being developed to target a range of kinases including VEGFR-2, c-Met, and ASK1, among others. This ongoing research underscores the enduring importance of this chemical class in the development of targeted therapies.

Synthetic Methodologies

The synthesis of unsymmetrical pyridinylureas is typically achieved through the reaction of an aminopyridine with a corresponding isocyanate. The isocyanate can be generated in situ from the primary amine using phosgene or a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI).

General Synthetic Workflow for Pyridinylurea Compounds

Caption: General synthetic workflow for pyridinylurea compounds.

Experimental Protocol: Synthesis of Sorafenib

The synthesis of Sorafenib provides a concrete example of the practical application of the general synthetic strategy. A common route involves the following key steps:[5]

-

Preparation of 4-chloropyridine-2-carbonyl chloride hydrochloride (1): Picolinic acid is reacted with thionyl chloride. Under these conditions, chlorination of the pyridine ring at the 4-position occurs concurrently with the formation of the acid chloride.[5]

-

Amidation to form 4-chloro-N-methylpicolinamide (2a-e in some schemes): The crude acid chloride is reacted with the desired amine (in the case of Sorafenib, methylamine) to form the corresponding amide.[5]

-

Etherification to form 4-(4-aminophenoxy)-N-methylpicolinamide (3a-e in some schemes): The 4-chloro-N-methylpicolinamide is coupled with 4-aminophenol in the presence of a base, such as potassium tert-butoxide, to form the diaryl ether intermediate.[5]

-

Urea formation to yield Sorafenib (4a-e in some schemes): The final step involves the reaction of the aminophenoxy intermediate with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form the urea linkage, yielding Sorafenib.[5]

Mechanism of Action and Key Signaling Pathways

Pyridinylurea compounds exert their therapeutic effects primarily through the inhibition of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, particularly cancer.

p38 MAP Kinase Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[6][7][8][9] Overactivation of this pathway is implicated in various inflammatory diseases and cancers. Pyridinylurea derivatives have been developed as potent inhibitors of p38 MAPK.

Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of pyridinylurea compounds.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[10][11][12][13][14] Inhibition of VEGFR-2 signaling is a crucial strategy in cancer therapy to cut off the blood supply to tumors. Many pyridinylurea compounds, including Sorafenib, are potent inhibitors of VEGFR-2.

References

- 1. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. blog.abclonal.com [blog.abclonal.com]

- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 13. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Hydrogen bonding capabilities of dipyridinyl ureas

An In-Depth Technical Guide to the Hydrogen Bonding Capabilities of Dipyridinyl Ureas

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipyridinyl ureas represent a significant class of compounds in supramolecular chemistry and medicinal chemistry, largely owing to their versatile hydrogen bonding capabilities. The presence of both urea and pyridyl functionalities provides a unique arrangement of hydrogen bond donors and acceptors, enabling the formation of complex supramolecular assemblies and facilitating potent interactions with biological targets. This technical guide explores the fundamental principles of hydrogen bonding in dipyridinyl ureas, details the experimental and computational methods used for their characterization, and highlights their applications in anion recognition and drug discovery, particularly as kinase inhibitors.

Core Principles of Hydrogen Bonding in Dipyridinyl Ureas

The hydrogen bonding behavior of dipyridinyl ureas is governed by the interplay between the urea moiety (-NH-CO-NH-) and the two terminal pyridyl rings. The urea group contains two N-H protons that are excellent hydrogen bond donors and a carbonyl oxygen that can act as a hydrogen bond acceptor. The pyridyl rings introduce additional hydrogen bond acceptor sites at their nitrogen atoms.

A key structural feature of dipyridinyl ureas is the frequent absence of the classic one-dimensional "urea tape" or α-network motif, which is common in many other diaryl ureas.[1] This motif consists of bifurcated N−H···O hydrogen bonds between adjacent urea molecules. In dipyridinyl ureas, this pattern is disrupted because the electron-withdrawing nature of the pyridyl rings reduces the electron density and hydrogen bond acceptor strength of the urea carbonyl oxygen.[1][2]

Consequently, alternative and often more stable hydrogen bonding patterns emerge:

-

N−H···N(pyridyl) Bonds : The strong N-H donors of the urea group preferentially form intermolecular hydrogen bonds with the more electronegative nitrogen atoms of the pyridyl rings.[1]

-

Intramolecular C−H···O(urea) Interactions : A planar molecular conformation is often stabilized by weak intramolecular hydrogen bonds between C-H groups on the pyridyl rings and the urea carbonyl oxygen. This interaction further weakens the carbonyl oxygen as an external hydrogen bond acceptor.[1][2]

-

Solvent and Guest Interactions : In the presence of other hydrogen bonding species like water, acids, or anions, the urea N-H groups will readily bond with these external acceptors.[1][3]

These competing interactions dictate the supramolecular self-assembly, leading to the formation of discrete molecular duplexes, extended chains, and complex networks.[4][5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hydrogen bonding in crystal structures of N,N'-bis(3-pyridyl)urea. Why is the N-H···O tape synthon absent in diaryl ureas with electron-withdrawing groups? (2006) | L. Sreenivas Reddy | 123 Citations [scispace.com]

- 3. Solution and Solid State Studies of Urea Derivatives of DITIPIRAM Acting as Powerful Anion Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Self-assembly of dipeptidyl ureas: a new class of hydrogen-bonded molecular duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydrogen bonding self-assemblies with 1-D linear, dimeric and hexagonal nanostructures of meso-pyridyl-substituted dipyrromethanes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bioactive Potential of Pyridinylurea Scaffolds: A Technical Guide for Drug Discovery Professionals

December 2025

Abstract

The pyridinylurea scaffold has emerged as a privileged structural motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the bioactive potential of pyridinylurea derivatives, with a primary focus on their anticancer properties driven by potent kinase inhibition. We delve into the synthetic methodologies, mechanisms of action, and structure-activity relationships that underpin their therapeutic promise. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on the pyridinylurea core. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside a quantitative summary of reported activities and visual representations of key signaling pathways.

Introduction

The pyridine ring is a fundamental heterocyclic scaffold found in numerous natural products and synthetic pharmaceuticals, valued for its ability to engage in a variety of non-covalent interactions and its favorable pharmacokinetic properties.[1] Similarly, the urea functionality is a key pharmacophoric element in many approved drugs, recognized for its capacity to form robust hydrogen bond networks with biological targets.[2] The combination of these two moieties in the pyridinylurea scaffold has given rise to a class of small molecules with significant therapeutic potential, particularly in the realm of oncology.[3]

Pyridinylurea derivatives have been extensively investigated as inhibitors of various protein kinases, enzymes that play a critical role in cellular signaling pathways.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[4] By targeting key kinases involved in tumor growth, angiogenesis, and metastasis, pyridinylurea-based compounds have shown considerable promise as anticancer agents.[4][6] This guide will focus on the synthesis, biological activity, and mechanisms of action of pyridinylurea scaffolds, with a particular emphasis on their role as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Met, and Apoptosis Signal-regulating Kinase 1 (ASK1).

Synthetic Strategies

The synthesis of unsymmetrical pyridinylureas is typically achieved through the reaction of an aminopyridine with a pyridyl isocyanate or a related reactive intermediate.[7][8] The isocyanate can be generated in situ from the corresponding amine using phosgene or a phosgene equivalent such as triphosgene or carbonyldiimidazole (CDI).[7]

A general synthetic workflow is depicted below:

Experimental Protocol: General Synthesis of 1-Aryl-3-(pyridin-2-yl)urea Derivatives

This protocol describes a common method for the synthesis of pyridinylurea derivatives.

Materials:

-

Appropriate aniline derivative

-

2-Pyridyl isocyanate

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Cold solvent for washing (e.g., diethyl ether)

-

Standard laboratory glassware and magnetic stirrer

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Dissolve the appropriate aniline (1.0 equivalent) in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

To the stirred solution, add an equimolar amount of 2-pyridyl isocyanate dropwise at room temperature.[8]

-

Stir the reaction mixture at room temperature for 2-4 hours.[7]

-

Monitor the progress of the reaction by TLC.

-

Upon completion, the precipitated product is collected by filtration.

-

Wash the collected solid with a cold solvent, such as diethyl ether, to remove unreacted starting materials.[7]

-

Dry the purified product under vacuum.

-

If necessary, further purification can be achieved by recrystallization or column chromatography.

Bioactive Potential and Mechanisms of Action

The primary therapeutic potential of pyridinylurea scaffolds lies in their ability to act as potent inhibitors of protein kinases, thereby modulating key signaling pathways implicated in disease pathogenesis.

Anticancer Activity

Pyridinylurea derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines.[9][6] This activity is largely attributed to the inhibition of receptor tyrosine kinases (RTKs) that are crucial for tumor angiogenesis and cell proliferation.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[4] Several pyridinylurea compounds have been shown to be potent inhibitors of VEGFR-2 kinase activity.[9][10]

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor cell proliferation, survival, invasion, and angiogenesis.[4] Aberrant c-Met signaling is a feature of many human cancers, making it an attractive therapeutic target. Certain pyridinylurea derivatives have demonstrated inhibitory activity against c-Met.[4]

Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is activated by various cellular stresses, including oxidative stress, and plays a crucial role in apoptosis.[4] Inhibition of ASK1 is being explored as a therapeutic strategy in various diseases, including cancer.[4][7]

Quantitative Anticancer Activity

The antiproliferative effects of various pyridinylurea derivatives have been quantified using in vitro cell-based assays. The following tables summarize the reported 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values against different cancer cell lines and kinases.

Table 1: In Vitro Anticancer Activity of Pyridinylurea Derivatives

| Compound | Cell Line | IC50 / GI50 (µM) | Reference |

| 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [9][6] |

| 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [9][6] |

| 8a | MCF-7 (Breast) | 0.06 | [11] |

| 8h | HCT116 (Colon) | 0.33 | [11] |

| 8i | MCF-7 (Breast) | 0.16 | [11] |

| Doxorubicin (Ref.) | MCF-7 (Breast) | 1.93 | [9] |

| Irinotecan (Ref.) | MCF-7 (Breast) | 0.35 | [11] |

| Irinotecan (Ref.) | HCT116 (Colon) | 0.62 | [11] |

Table 2: Kinase Inhibitory Activity of Pyridinylurea Derivatives

| Compound | Target Kinase | IC50 (µM) | Reference |

| 8b | VEGFR-2 | 5.0 ± 1.91 | [9][6] |

| 8e | VEGFR-2 | 3.93 ± 0.73 | [9][6] |

Other Bioactivities

While the primary focus has been on anticancer applications, the pyridinylurea scaffold has also been explored for other therapeutic indications.

-

Anti-inflammatory Activity: Some pyridine and pyrimidine derivatives have shown anti-inflammatory properties by inhibiting key inflammatory mediators like cyclooxygenase (COX) enzymes.[12]

-

Antimicrobial Activity: Various urea and pyridine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[2][13][14]

-

Antiviral Activity: The pyridine nucleus is present in several compounds with reported antiviral activities against a range of viruses.[15][16]

Further investigation is warranted to fully elucidate the potential of pyridinylurea scaffolds in these and other therapeutic areas.

Experimental Protocols for Biological Evaluation

A general experimental workflow for evaluating the bioactive potential of pyridinylurea scaffolds is presented below.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for measuring the inhibition of kinase activity.

Materials:

-

Recombinant human kinase (e.g., VEGFR-2, c-Met, ASK1)

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Test compound (pyridinylurea derivative)

-

ADP-Glo™ Kinase Assay kit or similar

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

-

Assay Plate Setup: Add the diluted test compound to the wells of the assay plate. Include appropriate controls (no enzyme, no compound).

-

Kinase Reaction: Add the kinase and substrate to the wells and incubate briefly. Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 45-60 minutes).[9][17]

-

Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ reagent. Incubate for 40 minutes at room temperature.[18]

-

Luminescence Detection: Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature and read the luminescence using a plate reader.[18]

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of a compound on cell proliferation.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116)

-

Cell culture medium and supplements

-

Test compound (pyridinylurea derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[19]

-

Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[19]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 or GI50 value.

Structure-Activity Relationships (SAR)

Structure-activity relationship studies are crucial for the optimization of lead compounds. For pyridinylurea scaffolds, the nature and position of substituents on the pyridine rings significantly influence their biological activity. For example, studies have shown that the presence of electron-withdrawing groups can enhance anticancer activity. A comprehensive analysis of SAR is essential for the rational design of more potent and selective pyridinylurea-based inhibitors.

Conclusion and Future Directions

Pyridinylurea scaffolds represent a versatile and highly promising platform for the development of novel therapeutic agents. Their synthetic tractability and demonstrated efficacy as potent kinase inhibitors have established them as a focal point in anticancer drug discovery. The data and protocols presented in this technical guide provide a solid foundation for researchers to advance the exploration of this important class of compounds. Future efforts should focus on expanding the structure-activity relationship landscape, optimizing pharmacokinetic and pharmacodynamic properties, and exploring the full therapeutic potential of pyridinylurea derivatives beyond oncology, including in inflammatory, infectious, and other diseases. The continued investigation of these scaffolds holds great promise for the discovery of next-generation medicines.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. jocpr.com [jocpr.com]

- 3. bioinvenu.com [bioinvenu.com]

- 4. promega.de [promega.de]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. promega.com [promega.com]

- 19. atcc.org [atcc.org]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic analysis (NMR, IR, Mass Spec) of 1,3-Di(pyridin-2-yl)urea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 1,3-Di(pyridin-2-yl)urea, a molecule of significant interest in coordination chemistry, catalysis, and medicinal chemistry. The document details expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside comprehensive experimental protocols for acquiring such data.

Core Molecular Properties

This compound is a symmetrical urea derivative featuring two pyridyl groups. Its robust structure and potential for hydrogen bonding and metal coordination make it a valuable building block in supramolecular chemistry and drug design.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀N₄O | [2] |

| Molecular Weight | 214.22 g/mol | [2] |

| CAS Number | 6268-43-5 | [2] |

| Appearance | White to off-white solid | [] |

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on analysis of its structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.0 | Singlet (broad) | 2H | N-H (Urea) |

| ~8.2 - 8.3 | Doublet | 2H | Pyridyl H6 |

| ~7.7 - 7.8 | Triplet of Doublets | 2H | Pyridyl H4 |

| ~7.2 - 7.3 | Doublet | 2H | Pyridyl H3 |

| ~7.0 - 7.1 | Triplet | 2H | Pyridyl H5 |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~153 | C =O (Urea) |

| ~152 | Pyridyl C2 |

| ~148 | Pyridyl C6 |

| ~138 | Pyridyl C4 |

| ~118 | Pyridyl C3 |

| ~112 | Pyridyl C5 |

Table 3: Key IR Absorption Bands (KBr Disc)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H Stretch |

| 1700 - 1650 | Strong | C=O Stretch (Amide I) |

| 1600 - 1570 | Medium-Strong | Pyridine C=N/C=C Stretch |

| 1550 - 1500 | Strong | N-H Bend (Amide II) |

| 1300 - 1200 | Medium | C-N Stretch |

Table 4: Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z | Ion |

| 215.0927 | [M+H]⁺ |

| 237.0746 | [M+Na]⁺ |

| 213.0771 | [M-H]⁻ |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Instrumentation : Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover a range of 0 to 160 ppm.

-

Employ a standard pulse sequence with a relaxation delay of 2-5 seconds.

-

Accumulate a sufficient number of scans (typically >1024) for adequate signal intensity.

-

-

Data Processing : Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Prepare a potassium bromide (KBr) disc.[4]

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die and press under high pressure (8-10 tons) to form a transparent or translucent disc.

-

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr disc in the sample holder.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.[4]

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing : Perform a background subtraction from the sample spectrum. Identify and label significant absorption peaks. An available FTIR spectrum for 1,3-bis(2-pyridinyl)urea can be used for comparison.[5]

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol and water (with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode).

-

-

Instrumentation : Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.[6]

-

Data Acquisition :

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire spectra in both positive and negative ion modes.

-

Set the mass range to scan from m/z 100 to 500.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal of the analyte.

-

-

Data Processing : Analyze the resulting mass spectra to identify the molecular ion and any significant fragment ions. Utilize the high-resolution data to confirm the elemental composition of the observed ions.

Logical Workflow and Visualization

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic characterization of this compound.

References

Crystal Structure Analysis of 1,3-Di(pyridin-2-yl)urea Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the crystal structure analysis of 1,3-di(pyridin-2-yl)urea derivatives, a class of compounds recognized for their significant therapeutic potential, particularly as kinase inhibitors in oncology. The structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates.

Introduction

This compound and its analogs are heterocyclic compounds that have garnered substantial interest in medicinal chemistry. Their rigid backbone, combined with the hydrogen bonding capabilities of the urea moiety and the coordinating properties of the pyridine nitrogen atoms, makes them ideal scaffolds for interacting with biological targets. Notably, derivatives of this core structure have shown potent inhibitory activity against key kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Mesenchymal-Epithelial Transition factor (c-MET), and Apoptosis Signal-regulating Kinase 1 (ASK1).

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of these derivatives. This information provides precise details on bond lengths, bond angles, torsion angles, and, crucially, the intra- and intermolecular interactions that govern their crystal packing and receptor binding.

Synthesis and Crystallization

The synthesis of this compound derivatives can be achieved through several established synthetic routes. A common and effective method involves the reaction of a substituted 2-aminopyridine with a corresponding isocyanate.

General Synthesis Protocol

A versatile method for synthesizing N,N-dialkyl-N′-(pyridin-2-yl)-ureas involves the acid-catalyzed reaction of pyridine-N-oxides with dialkylcyanamides.[1]

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of pyridin-2-yl urea derivatives.

Crystallization Protocols

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. Slow evaporation, vapor diffusion, and cooling crystallization are common techniques.

Protocol for Slow Evaporation:

-

Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol/chloroform) to near saturation.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial and cover it with a perforated cap or parafilm with small holes.

-

Allow the solvent to evaporate slowly at room temperature in a vibration-free environment.

-

Monitor for crystal growth over several days to weeks.

Crystal Structure Analysis

X-ray Diffraction Experimental Protocol

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.

Experimental Workflow for X-ray Diffraction

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Quantitative Crystallographic Data

The following tables summarize key crystallographic parameters for representative this compound derivatives and related structures.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Derivative 1 (Macrocycle)[2] | Derivative 2 (Cu Complex)[1] |

| Empirical Formula | C₂₅H₃₂N₄O₅ | C₁₈H₂₆Cl₂CuN₆O₂ |

| Formula Weight | 484.55 | 492.88 |

| Temperature (K) | 293(2) | 100(2) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| a (Å) | 10.457(3) | 10.1341(3) |

| b (Å) | 18.000(5) | 16.0343(5) |

| c (Å) | 13.626(4) | 13.6703(4) |

| β (°) | 98.69(3) | 99.643(1) |

| Volume (ų) | 2534.6(12) | 2186.63(11) |

| Z | 4 | 4 |

| R-factor (%) | 5.38 | 3.52 |

Table 2: Selected Bond Lengths (Å)

| Bond | Derivative 1 (Macrocycle)[2] | Derivative 2 (Cu Complex)[1] |

| C=O (urea) | 1.245(3) | 1.251(2) |

| C-N (urea-pyridyl) | 1.391(3) | 1.385(2) |

| C-N (urea internal) | 1.369(3) | 1.362(2) |

Table 3: Key Hydrogen Bond Geometries (Å, °)

| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

| Derivative 1 (Macrocycle)[2] | ||||

| N-H···N(pyridyl) | 0.86 | 2.11 | 2.919(3) | 157.0 |

| Derivative 2 (Cu Complex)[1] | ||||

| N-H···Cl | 0.842(11) | 2.454(12) | 3.2923(16) | 173(2) |

Biological Activity and Signaling Pathways

This compound derivatives often exhibit their anticancer effects by inhibiting protein kinases involved in crucial signaling pathways that regulate cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis. Its inhibition can block the formation of new blood vessels, thereby starving tumors of essential nutrients.

Caption: Inhibition of the VEGFR-2 signaling pathway.

c-MET Signaling Pathway

The c-MET receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), is involved in tumor cell invasion and metastasis.

Caption: Inhibition of the c-MET signaling pathway.

ASK1 Signaling Pathway

ASK1 is a key component of the MAP kinase (MAPK) cascade, which is activated by cellular stress and can lead to apoptosis.

Caption: Inhibition of the ASK1 signaling pathway.

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

-

Reaction Setup: In a 96-well plate, combine the kinase, a fluorescently labeled substrate peptide, and the test compound at various concentrations in a kinase assay buffer.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate, often using methods like TR-FRET or luminescence-based ADP detection.

-

Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC₅₀ value.

Conclusion

The crystal structure analysis of this compound derivatives provides invaluable insights into their conformational preferences and intermolecular interactions. This structural data, when integrated with biological activity data from assays such as MTT and in vitro kinase inhibition, facilitates a deeper understanding of their mechanism of action. This knowledge is crucial for the structure-based design of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties for therapeutic applications.

References

Methodological & Application

Synthesis Protocols for 1,3-Di(pyridin-2-yl)urea: Application Notes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1,3-Di(pyridin-2-yl)urea, a molecule of interest in medicinal chemistry and materials science. The protocols are based on established methods for the synthesis of pyridyl ureas.

Introduction

This compound is a symmetrical urea derivative containing two pyridin-2-yl substituents. This structural motif is of significant interest in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.[1][2] The urea linkage can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[2] Additionally, the pyridyl nitrogen atoms can participate in coordination with metal ions, making this compound a versatile ligand in coordination chemistry.[3]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 6268-43-5 | [3] |

| Molecular Formula | C₁₁H₁₀N₄O | [3] |

| Molecular Weight | 214.22 g/mol | [3] |

| Boiling Point | 299.3°C at 760 mmHg | [3] |

| Density | 1.37 g/cm³ | [3] |

| Storage | Room temperature, dry seal | [3] |

Synthesis Protocol: Phosgene Equivalent Method

This protocol describes the synthesis of this compound from 2-aminopyridine using triphosgene as a safer alternative to phosgene gas.

Materials and Equipment

-

2-Aminopyridine

-

Triphosgene (bis(trichloromethyl)carbonate)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Nitrogen or Argon gas inlet

-

Standard glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography (optional)

-

Recrystallization solvents (e.g., ethanol, ethyl acetate)

Experimental Procedure

Safety Precaution: Triphosgene is a toxic substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-aminopyridine (2.0 equivalents). Dissolve the 2-aminopyridine in anhydrous dichloromethane (DCM).

-

Addition of Base: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Preparation of Triphosgene Solution: In a separate dry flask, dissolve triphosgene (0.34 equivalents) in anhydrous DCM.

-

Slow Addition: Slowly add the triphosgene solution dropwise to the stirred 2-aminopyridine solution at 0 °C over a period of 30-60 minutes. Maintain the temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC).

-

Workup:

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield this compound as a solid.

-

If necessary, further purification can be achieved by silica gel column chromatography.

-

Characterization Data (Predicted)

-

¹H NMR: Peaks corresponding to the aromatic protons of the pyridine rings and the N-H protons of the urea linkage are expected. The chemical shifts will be influenced by the solvent used.

-

¹³C NMR: Resonances for the carbonyl carbon of the urea and the carbons of the pyridine rings are anticipated.

-

IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the urea (around 1650 cm⁻¹), and C=N and C=C stretching of the pyridine rings are expected.

-

Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight should be observed.

Biological Activity and Signaling Pathways

Pyridyl urea derivatives have been extensively studied as inhibitors of various protein kinases involved in cancer cell proliferation and survival.[1][2] One of the key targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a crucial role in angiogenesis. Inhibition of VEGFR-2 can block the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby inhibiting tumor growth.[1]

Another important target is the Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. ASK1 is activated by various cellular stresses and can lead to apoptosis (programmed cell death).[4] Inhibition of ASK1 is being explored as a therapeutic strategy in various diseases.

Experimental Workflow for Kinase Inhibition Assay

References

Application Notes and Protocols for the Metal-Free Synthesis of Pyridin-2-yl Ureas

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyridin-2-yl urea derivatives are a significant class of compounds in medicinal chemistry and drug discovery, acting as a core structural motif in numerous biologically active molecules. This functionality is crucial for establishing effective interactions with various biomolecular targets.[1] Traditional synthesis methods for these ureas often rely on metal catalysts, which can lead to product contamination with residual metals—a significant concern in pharmaceutical development. Consequently, there is a growing demand for efficient, cost-effective, and environmentally benign metal-free synthetic routes. This document outlines several robust, metal-free protocols for the synthesis of N-substituted pyridin-2-yl ureas, providing detailed experimental procedures and comparative data to aid in methodology selection.

Methodology 1: One-Pot Synthesis via Phenyl Chloroformate Activation

Application Note: This protocol describes a highly efficient, metal- and column-free, one-pot synthesis of unsymmetrical ureas bearing a 2-pyridyl unit. The reaction proceeds through the in situ pyridinolysis of phenyl chloroformate, followed by an inner molecular rearrangement and subsequent aminolysis by a wide range of amines.[2][3] The method is noted for its nearly quantitative conversions, broad substrate scope (including various cyclic secondary amines), and scalability, making it highly attractive for generating libraries of potential drug candidates.[2]

Experimental Protocol:

-

Reaction Setup: To a solution of 2-aminopyridine (1.0 mmol, 1.0 equiv.) in anhydrous dichloromethane (DCM, 10 mL) under an inert atmosphere (e.g., Nitrogen or Argon), add triethylamine (TEA, 1.5 mmol, 1.5 equiv.). Cool the mixture to 0 °C in an ice bath.

-

Activator Addition: Add phenyl chloroformate (1.1 mmol, 1.1 equiv.) dropwise to the cooled solution over 5-10 minutes. Stir the reaction mixture at 0 °C for 30 minutes.

-

Amine Addition: Add the desired secondary amine (e.g., morpholine, piperidine, or a substituted aniline) (1.2 mmol, 1.2 equiv.) to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Work-up and Purification:

-

Quench the reaction with the addition of water (10 mL).

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the solvent in vacuo to obtain the crude product.

-

The protocol is often described as "column-free," with purification achievable through recrystallization or a simple biphasic solvent extraction (e.g., CHCl₃/H₂O) to yield the pure pyridin-2-yl urea.[3]

-

Methodology 2: Domino Reaction of 2-Aminopyridinium Salts

Application Note: This method provides a novel, base-promoted domino approach for synthesizing pyridin-2-yl urea derivatives from 2-aminopyridinium salts and arylamines.[1] The reaction is postulated to proceed through a cascade of tandem cyclization, intermolecular nucleophilic addition, ring-opening, and demethylation, affording the final products in moderate to good yields with a wide tolerance for various functional groups.[1]

Experimental Protocol:

-

Reactant Mixture: In a sealed tube, combine the 2-aminopyridinium salt (e.g., 1-methyl-2-aminopyridinium iodide) (0.5 mmol, 1.0 equiv.), the desired arylamine (0.6 mmol, 1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv.).

-

Solvent Addition: Add a high-boiling point solvent such as dimethyl sulfoxide (DMSO) (2.0 mL).

-

Reaction Conditions: Seal the tube and heat the reaction mixture to 120 °C.

-

Monitoring: Stir the reaction at this temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

-

Work-up and Purification:

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove DMSO and inorganic salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure pyridin-2-yl urea product.

-

Methodology 3: Hofmann Rearrangement using a Hypervalent Iodine Reagent

Application Note: This approach achieves a tandem synthesis of unsymmetrical N-aryl-N'-pyridylureas from pyridyl carboxamides and aminopyridines. The key step is an in situ Hofmann rearrangement mediated by the hypervalent iodine reagent, phenyliodine diacetate (PhI(OAc)₂), to generate a pyridyl isocyanate intermediate, which is then trapped by an amine.[1] This method avoids the direct handling of potentially hazardous isocyanates.

Experimental Protocol:

-

Reaction Setup: To a mixture of the starting pyridyl carboxamide (e.g., picolinamide) (1.0 mmol, 1.0 equiv.) and the desired amine (e.g., an aniline or aminopyridine) (1.2 mmol, 1.2 equiv.) in a suitable solvent like 1,2-dichloroethane (DCE, 5 mL), add a base such as potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).

-

Reagent Addition: Add PhI(OAc)₂ (1.5 mmol, 1.5 equiv.) to the suspension.

-

Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-18 hours under an inert atmosphere.

-

Monitoring: Follow the reaction's progress using TLC analysis.

-

Work-up and Purification:

-

Upon completion, cool the reaction to room temperature and dilute with DCM (15 mL).

-

Wash the mixture sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL) and brine (10 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purify the crude product via silica gel column chromatography to yield the target unsymmetrical urea.

-

Data Presentation: Comparison of Metal-Free Methods

| Method | Starting Materials | Key Reagents / Conditions | Product Scope | Yields (%) | Reference |

| Phenyl Chloroformate Activation | 2-Aminopyridine, Secondary Amines | Phenyl Chloroformate, TEA, DCM, 0 °C to RT | Wide range of alkyl and aryl amines; tolerant of diverse functionalities. | Up to 99% (near quantitative) | [2] |

| Domino from Aminopyridinium Salts | 2-Aminopyridinium Salt, Arylamines | Base (e.g., K₂CO₃), DMSO, 120 °C | Tolerates a wide range of functional groups on the arylamine. | 45 - 89% | [1] |

| Hofmann Rearrangement | Pyridyl Carboxamide, Amines | PhI(OAc)₂, K₃PO₄, DCE, 80 °C | N-aryl-N'-pyridylureas and N,N'-bipyridylureas. | Moderate to Good | [1] |

| Reamination of Masked Isocyanates | N,N-dialkyl-N'-(pyridin-2-yl)urea, Amines | Heat (e.g., 90 °C), DMF or Chlorobenzene | Wide range of aryl and alkyl amines. | 40 - 96% | [4] |

| From Pyridine N-Oxides | Pyridine N-oxide, Dialkylcyanamide | Methanesulfonic Acid, Acetonitrile, 60 °C | Wide range of substituted pyridin-2-yl ureas. | 63 - 92% | [5][6] |

Visualization of Synthetic Workflow

The following diagram illustrates the generalized workflow for the one-pot synthesis of pyridin-2-yl ureas using the phenyl chloroformate activation method, which is noted for its high efficiency and operational simplicity.

References

- 1. researchgate.net [researchgate.net]

- 2. The metal- and column-free synthesis of pyridin-2-yl ureas carrying cyclic secondary amine substituents and establishing the mechanism of the reactions through a computational study - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols: 1,3-Di(pyridin-2-yl)urea in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di(pyridin-2-yl)urea is a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals, including copper, nickel, and cobalt.[1] The presence of both pyridyl and urea moieties allows for multiple coordination modes and the formation of intricate supramolecular structures through hydrogen bonding.[1] Metal complexes derived from this ligand and its substituted analogues have garnered significant interest due to their diverse applications in catalysis, materials science, and medicinal chemistry, particularly as potential anticancer and antimicrobial agents.[1][2] This document provides an overview of its applications, quantitative data on selected complexes, and detailed experimental protocols for its synthesis and the preparation of its metal complexes.

Applications

The applications of this compound and its derivatives are multifaceted:

-

Coordination Chemistry: It serves as a chelating ligand, forming complexes with various metal ions. The resulting coordination polymers exhibit diverse structural topologies.[3][4]

-

Catalysis: Metal complexes of pyridyl ureas are employed as catalysts in organic reactions, such as carbon-carbon bond formation.[1] Palladium(II) complexes with pyridine-based ligands, for instance, have shown efficacy in Suzuki-Miyaura and Heck cross-coupling reactions.[5]

-

Medicinal Chemistry: Pyridyl urea derivatives have been investigated as scaffolds for bioactive molecules.[1] They have shown potential as enzyme inhibitors and possess antimicrobial properties.[1] Notably, certain copper(II) complexes of 2-pyridyl ureas have demonstrated antiproliferative action against cancer cell lines.[2][6] Some derivatives act as apoptosis inducers by inhibiting c-MET and VEGFR-2 kinases.[7][8]

-

Sensors: The selective binding of this compound to specific metal ions makes it a candidate for the development of chemical sensors.[1]

-

Supramolecular Chemistry: The urea functionality facilitates the construction of hydrogen-bonded networks, leading to the formation of complex supramolecular assemblies.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀N₄O | [9] |

| Molecular Weight | 214.22 g/mol | [9] |